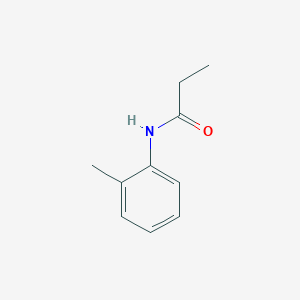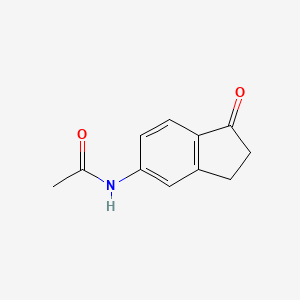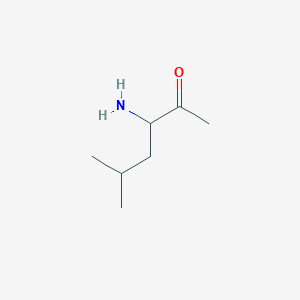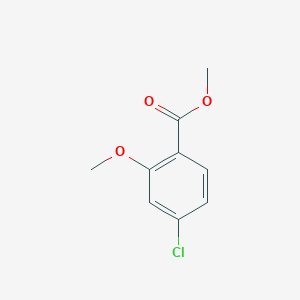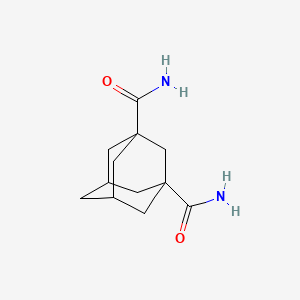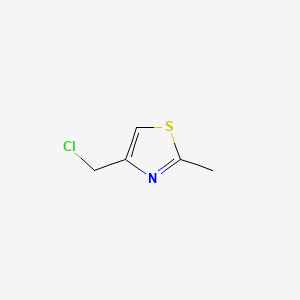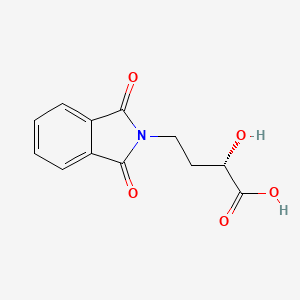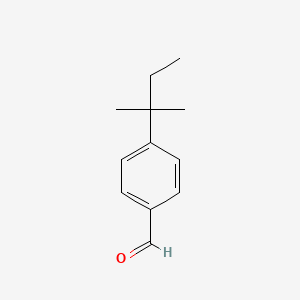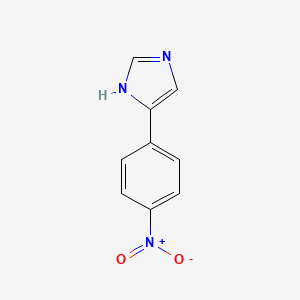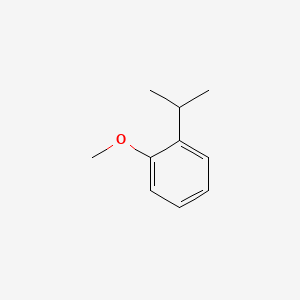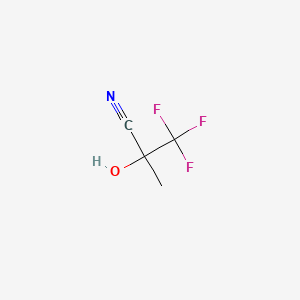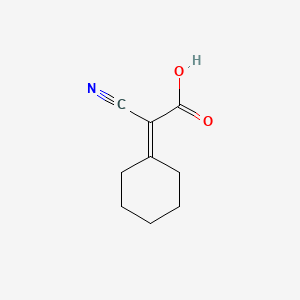
Acide 2-cyano-2-cyclohexylidèneacétique
Vue d'ensemble
Description
Cyclohexylidenecyanoacetic acid is an organic compound . It appears as a white crystalline solid . The molecular formula is C10H11NO2 and the molecular weight is 177.20g/mol .
Synthesis Analysis
The synthesis of Cyclohexylidenecyanoacetic acid involves the condensation of cyclohexanone and cyanoacetic acid in the presence of ammonium acetate . The reaction is carried out in a round-bottomed flask equipped with a side arm through which a capillary tube is inserted . The mixture is heated in an oil bath at 160–165° so that a vigorous reflux is maintained .
Molecular Structure Analysis
The molecular structure of Cyclohexylidenecyanoacetic acid can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Chemical Reactions Analysis
The chemical reactions involving Cyclohexylidenecyanoacetic acid can be analyzed using various techniques . For example, cyclic voltammetry can be a powerful tool to observe equilibria in solution .
Physical And Chemical Properties Analysis
Cyclohexylidenecyanoacetic acid has a melting point of 105-109 ℃ and a boiling point of 200-201 ℃ . More detailed physical and chemical properties can be analyzed using various techniques .
Applications De Recherche Scientifique
Synthèse des adhésifs cyanoacrylates
Les adhésifs cyanoacrylates, connus pour leur polymérisation rapide et leurs propriétés de liaison fortes, sont largement utilisés dans divers domaines de la technologie et de la médecine. Le groupe cyano dans l'acide 2-cyano-2-cyclohexylidèneacétique peut être utilisé pour synthétiser des monomères cyanoacrylates, qui constituent la base de ces adhésifs . Ces adhésifs ont des applications allant des réparations ménagères aux chirurgies médicales, où ils sont utilisés comme adhésifs tissulaires.
. Cette connaissance est cruciale pour développer de nouvelles voies de synthèse dans les sciences pharmaceutiques et des matériaux.Modificateur des propriétés adhésives
La modification des propriétés des adhésifs pour améliorer leurs performances est un domaine de recherche important. L'this compound peut être utilisé pour introduire des groupes cyano dans les formulations d'adhésifs, améliorant ainsi leur stabilité thermique, leur résistance à l'eau et leur résistance aux chocs . De telles modifications peuvent conduire au développement d'adhésifs ayant des applications spécialisées dans les industries et les soins de santé.
Intermédiaire dans les synthèses organiques
En tant qu'intermédiaire dans les synthèses organiques, l'this compound peut être impliqué dans la préparation de divers composés organiques. Ses sites réactifs permettent de multiples transformations, ce qui en fait un bloc de construction polyvalent dans la synthèse de molécules complexes pour les médicaments, les produits agrochimiques et les colorants .
Recherche sur la modification des polymères
La réactivité du groupe cyano fait de l'this compound un candidat pour la modification des polymères. Il peut être incorporé dans les chaînes de polymères pour modifier leurs propriétés physiques, telles qu'augmenter la température de transition vitreuse ou améliorer la durabilité du matériau . Cela a des implications pour la création de matériaux avancés pour les applications aérospatiales, automobiles et électroniques.
Développement de matériaux auto-cicatrisants
La recherche innovante sur les matériaux auto-cicatrisants, en particulier dans les technologies du béton, a exploré l'utilisation d'adhésifs à base de cyanoacrylate. L'this compound peut contribuer à la formulation de ces adhésifs, qui sont conçus pour réparer les fissures et améliorer la longévité des matériaux de construction .
Propriétés
IUPAC Name |
2-cyano-2-cyclohexylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMEGWTNNOKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190604 | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37107-50-9 | |
| Record name | 2-Cyano-2-cyclohexylideneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37107-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanocyclohexylideneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Cyclohexylidenecyanoacetic acid undergoes?
A1: The provided abstract [] highlights that Cyclohexylidenecyanoacetic acid can undergo decarboxylation. This process removes carbon dioxide from the carboxylic acid group, potentially leading to the formation of 1-cyclohexenylacetonitrile. The abstract also mentions carbonyl-active methylene condensations, indicating that the compound can participate in reactions where the methylene group (CH2) adjacent to the carbonyl group (C=O) acts as a nucleophile.
Q2: Are there any specific techniques mentioned in the research for working with Cyclohexylidenecyanoacetic acid?
A2: Yes, the research abstract [] mentions using a Dean and Stark apparatus. This type of apparatus is commonly employed in synthetic chemistry to remove water formed during a chemical reaction. This suggests that the reactions involving Cyclohexylidenecyanoacetic acid, such as condensation reactions, likely produce water as a byproduct.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

